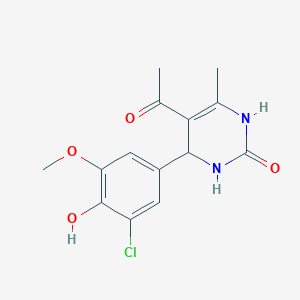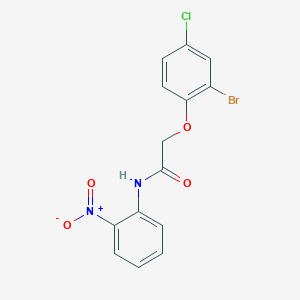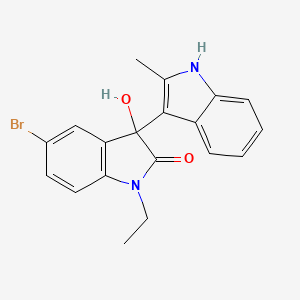![molecular formula C19H17NO4S B4100900 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4100900.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxin ring, a pyrrolidine ring, and a sulfanyl group attached to a methylphenyl moiety. The intricate structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diester or diketone precursor.
Attachment of the Sulfanyl Group:
Final Coupling Reaction: The final step involves coupling the benzodioxin and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group can participate in redox reactions, while the benzodioxin and pyrrolidine rings can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: can be compared with other compounds containing benzodioxin or pyrrolidine rings, such as:
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-12-2-5-14(6-3-12)25-17-11-18(21)20(19(17)22)13-4-7-15-16(10-13)24-9-8-23-15/h2-7,10,17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHPTVZYJUDVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4100830.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4100837.png)

![N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B4100850.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4100859.png)
![N-ethyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4100867.png)
![1-[4-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid](/img/structure/B4100868.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-prop-2-enyloxyphenyl)-3-pyrrolin-2-one](/img/structure/B4100876.png)

![ethyl 1-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate](/img/structure/B4100890.png)


![2-[(3-Phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4100924.png)

